1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine
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Overview
Description
1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a triazole ring fused with a pyrazine ring, and a piperidine moiety. Its distinct chemical architecture makes it a valuable candidate for various applications in medicinal chemistry, biology, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazole and pyrazine rings. The piperidine moiety is then introduced through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization and substitution processes .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst can modify the triazole ring.
Substitution: Nucleophilic substitution reactions can be performed to replace specific hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound with modified functional groups, which can be tailored for specific applications in medicinal chemistry and material science .
Scientific Research Applications
1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets in biological systems. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-Imidazo[1,2-a]pyridin-6-yl)piperidin-4-amine
- 1-(1H-Pyrazolo[3,4-b]pyridin-6-yl)piperidin-4-amine
- 1-(1H-Triazolo[4,3-b]pyridin-6-yl)piperidin-4-amine
Uniqueness
1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine stands out due to its unique combination of the triazole and pyrazine rings, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to similar compounds, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C11H16N6 |
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Molecular Weight |
232.29 g/mol |
IUPAC Name |
1-(6-methyltriazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine |
InChI |
InChI=1S/C11H16N6/c1-8-7-17-10(6-13-15-17)11(14-8)16-4-2-9(12)3-5-16/h6-7,9H,2-5,12H2,1H3 |
InChI Key |
APBNQOSGNPNVAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CN=N2)C(=N1)N3CCC(CC3)N |
Origin of Product |
United States |
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